tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.:
Cat. No.: VC16010922
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O2 |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | tert-butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3 |
| Standard InChI Key | RMDALSIUARCJCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole scaffold, where a five-membered pyrrolidine ring is fused to a cyclopentane moiety. This bicyclic framework introduces significant stereoelectronic constraints, influencing its reactivity and conformational stability. The Boc group at the 2-position shields the secondary amine, enhancing solubility in organic solvents and preventing unwanted side reactions during synthetic workflows.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | tert-Butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N |
| Hydrogen Bond Donors | 2 (amine and NH in pyrrolidine) |
| Hydrogen Bond Acceptors | 3 (ester carbonyl and two ring nitrogens) |
Synthesis and Optimization Strategies
Cyclization Reactions
The synthesis typically begins with the condensation of a cyclopentanone derivative and a protected amine precursor. For example, reacting cyclopentanone oxime with a Boc-protected propargylamine under acidic conditions generates the bicyclic core via intramolecular cyclization. Catalysts such as p-toluenesulfonic acid (PTSA) or zeolites are employed to accelerate ring closure while minimizing side products.
Esterification and Purification
Following cyclization, the secondary amine is protected using tert-butyl chloroformate in the presence of a base like triethylamine. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding >95% purity.
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Cyclization Catalyst | PTSA (5 mol%) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Boc Protection Yield | 85–90% |
Applications in Drug Discovery
Intermediate for Bioactive Molecules
The compound’s primary amine and ester functionalities enable diverse derivatization. For instance, amide coupling with carboxylic acids produces candidates for kinase inhibitors, while reductive amination introduces alkyl or aryl groups to modulate lipophilicity. A hydrochloride derivative of a structural analog (CAS: 1630906-64-7) demonstrated antiproliferative activity in glioblastoma cell lines, underscoring the scaffold’s therapeutic potential .
Pharmacological Target Engagement
The bicyclic system mimics natural alkaloids, allowing interactions with G-protein-coupled receptors (GPCRs) and ion channels. Computational docking studies suggest high affinity for the serotonin 5-HT₂C receptor, a target for treating obesity and schizophrenia.
Physicochemical and Stability Profiles
Stability Under Stress Conditions
The compound remains stable at room temperature for >12 months but undergoes rapid hydrolysis in strong acids (e.g., HCl in dioxane) to release the free amine. This property is exploited in solid-phase peptide synthesis for selective deprotection.
Comparative Analysis with Analogues
Stereochemical Considerations
Cis and trans diastereomers of related compounds show divergent biological activities. For example, the cis-configuration in the hydrochloride analog enhances binding to the dopamine D₃ receptor by 10-fold compared to the trans-form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume